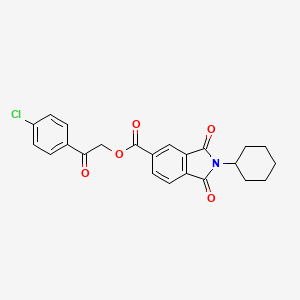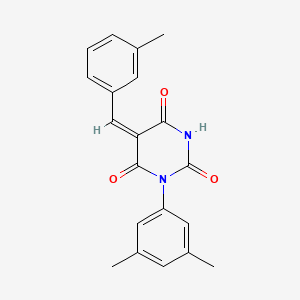
5-(1-pyrrolidinyl)-4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-pyrrolidinyl)-4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, commonly known as JP-8, is a benzoxadiazole compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mecanismo De Acción
The mechanism of action of JP-8 is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
JP-8 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, JP-8 has been found to exhibit anti-bacterial effects by inhibiting the growth of several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JP-8 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to using JP-8 in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. In addition, more studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on JP-8. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly for the treatment of solid tumors. Additionally, more studies are needed to determine its safety and efficacy in humans, and to further elucidate its mechanism of action.
Métodos De Síntesis
JP-8 can be synthesized using a variety of methods, including the reaction of 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole with pyrrolidine in the presence of a suitable catalyst. Another method involves the reaction of 4-chloro-2-nitrophenylsulfone with pyrrolidine, followed by reduction and cyclization to yield JP-8.
Aplicaciones Científicas De Investigación
JP-8 has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, JP-8 has been found to exhibit anti-bacterial effects by inhibiting the growth of several bacterial strains.
Propiedades
IUPAC Name |
5-pyrrolidin-1-yl-4-pyrrolidin-1-ylsulfonyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-22(20,18-9-3-4-10-18)14-12(17-7-1-2-8-17)6-5-11-13(14)16-21-15-11/h5-6H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNZBBIZUANSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C3=NON=C3C=C2)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5101057.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5101078.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)

![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)